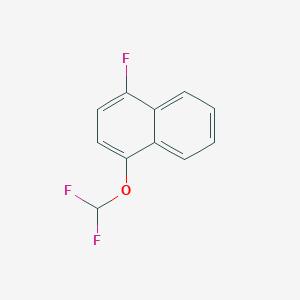
6-(4-Methylpyrrolidin-2-yl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methylpyrrolidin-2-yl)isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This specific compound features a pyrrolidine ring substituted with a methyl group at the 4-position, attached to the isoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylpyrrolidin-2-yl)isoquinoline typically involves multi-step organic reactions. One common method includes the Michael addition followed by cycloaddition and aromatization. The reaction starts with azaarenes and α,β-unsaturated aldehydes, catalyzed by amine and N-heterocyclic carbene (NHC) relay catalysis. The reaction proceeds in the presence of 4-dimethylaminopyridine (DMAP) as the base and (diacetoxyiodo)benzene (PIDA) as the oxidant in toluene at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and reaction conditions are tailored to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(4-Methylpyrrolidin-2-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, especially at the isoquinoline ring, using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of isoquinoline N-oxide.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of halogenated or nitro-substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-(4-Methylpyrrolidin-2-yl)isoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective effects and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-(4-Methylpyrrolidin-2-yl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, isoquinoline derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression, thereby exerting anti-inflammatory and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: The parent compound, known for its basicity and stability.
Pyrrolidine: A five-membered nitrogen-containing ring, often found in bioactive molecules.
Quinoline: Similar to isoquinoline but with the nitrogen atom in a different position.
Uniqueness: 6-(4-Methylpyrrolidin-2-yl)isoquinoline is unique due to the presence of the methyl-substituted pyrrolidine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs. This structural feature can influence the compound’s binding affinity to biological targets and its overall pharmacokinetic properties.
Eigenschaften
Molekularformel |
C14H16N2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
6-(4-methylpyrrolidin-2-yl)isoquinoline |
InChI |
InChI=1S/C14H16N2/c1-10-6-14(16-8-10)12-2-3-13-9-15-5-4-11(13)7-12/h2-5,7,9-10,14,16H,6,8H2,1H3 |
InChI-Schlüssel |
RCORHWNHJHBTGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(NC1)C2=CC3=C(C=C2)C=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B11892513.png)
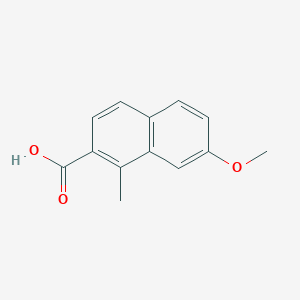
![3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892525.png)
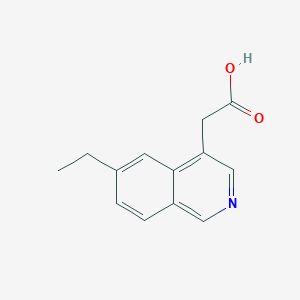
![2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one](/img/structure/B11892533.png)

![8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one](/img/structure/B11892556.png)
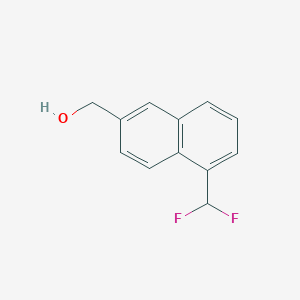
![2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride](/img/structure/B11892560.png)
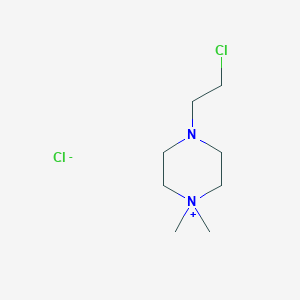
![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B11892567.png)
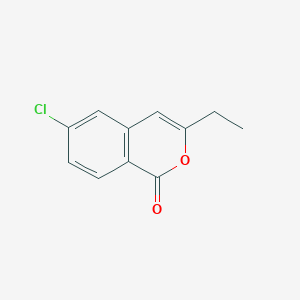
![Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]-](/img/structure/B11892581.png)
